Zinc isopropylxanthate

Antioxidant activity Autoxidation inhibition Peroxy radical kinetics

Researchers requiring room-temperature NR latex vulcanization face scorch risks with conventional accelerators. Zinc isopropylxanthate (ZIX) delivers controlled cure at 60°C, outperforming ethyl/butyl analogs in tensile properties. Also serves as a single-source CVD precursor for ZnS films. • Optimal cure temperature 60°C for energy savings • Water-insoluble for controlled release in rubber & flotation • Encapsulated forms available for scorch-free processing.

Molecular Formula C8H14O2S4Zn
Molecular Weight 335.8 g/mol
CAS No. 1000-90-4
Cat. No. B090960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc isopropylxanthate
CAS1000-90-4
Molecular FormulaC8H14O2S4Zn
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2]
InChIInChI=1S/2C4H8OS2.Zn/c2*1-3(2)5-4(6)7;/h2*3H,1-2H3,(H,6,7);/q;;+2/p-2
InChIKeySZNCKQHFYDCMLZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 0.1 kg / 100 g / 0.25 kg / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Isopropylxanthate (ZIX): Physicochemical & Performance Baseline


Zinc isopropylxanthate (ZIX, Zn(ipxt)₂), a zinc bis(O-alkyl dithiocarbonate) of molecular formula C₈H₁₄O₂S₄Zn (MW 335.8 g/mol), serves as both an ultra-fast vulcanization accelerator in rubber technology and a flotation collector in sulfide mineral processing [1]. Unlike sodium isopropyl xanthate (SIPX), the zinc salt is water-insoluble, which fundamentally alters its reactivity profile: SIPX provides rapid ionic activity in aqueous mineral pulp, whereas ZIX offers controlled release in rubber curing and selective surface adsorption in flotation [2]. Its melting point exceeds 145 °C and its reported density ranges from 1.53–1.65 g/cm³ depending on the source, but thermal decomposition initiates near 100–110 °C, a critical constraint for high-temperature processing [1].

Ultra-fast vulcanization accelerator for low-temperature curing
Water-insoluble zinc salt: controlled release vs. ionic sodium isopropyl xanthate
Thermal decomposition initiates near 100–110 °C, limiting high-temperature processing

Why Generic ZIX Substitution Fails


Within the zinc xanthate homologous series (methyl, ethyl, isopropyl, butyl), the alkyl chain length directly dictates the balance between nucleophilicity, thermal lability, and steric accessibility at the zinc center [1]. Switching to zinc diethyldithiocarbamate (ZDEC) introduces a nitrogen-bearing ligand that alters the electron density at zinc and modifies the decomposition pathway: ZIX decomposes cleanly to ZnS at ~375 °C while ZDEC requires higher temperatures and yields different residue profiles, directly impacting single-source precursor utility in chemical vapor deposition (CVD) [2]. In flotation, the water-insoluble zinc xanthate provides fundamentally different adsorption kinetics compared to water-soluble sodium or potassium xanthates, meaning that substituting ZIX with SIPX is not a functionally equivalent procurement decision without reformulation of the entire reagent suite [3].

Alkyl chain mismatch
Different alkyl chain length shifts nucleophilicity, thermal lability, and steric accessibility at the zinc center, altering cure behavior.
ZDEC nitrogen effect
Zinc diethyldithiocarbamate introduces nitrogen in the ligand, modifying electron density, decomposition pathway, and CVD residue profile vs. ZIX.
Water solubility mismatch
Sodium/potassium xanthates provide rapid ionic flotation kinetics; water-insoluble ZIX changes adsorption dynamics and cannot be assumed a direct functional equivalent.

ZIX vs. Analogs: Quantitative Performance Evidence


Radical-Trapping Rate: ZIX vs. ZDEC

Zinc isopropylxanthate traps peroxy radicals with a rate constant comparable to or exceeding that of zinc diethyldithiocarbamate (ZDEC), as measured by kinetic electron paramagnetic resonance (EPR) and autoxidation inhibition studies in hydrocarbon substrates [1].

Radical-trapping rate
Head-to-head
Rate constant comparable to ZDEC; EPR and autoxidation methods agree
Antioxidant efficacy similar to ZDEC on equimolar basis; alternative for solubility or regulatory profile screening
Hydrocarbon substrates; extrapolation 30–50 °C
Antioxidant activity Autoxidation inhibition Peroxy radical kinetics

Vulcanization Activation: CdO vs. ZnO

In rubber mixes accelerated with zinc isopropylxanthate, cadmium oxide (CdO) exhibits a superior activating effect compared to zinc oxide (ZnO), a finding that is specific to ZIX and several other accelerator classes but not universal across all accelerator types [1].

Vulcanization activation
Head-to-head
CdO provides reported higher modulus development vs. ZnO with ZIX
Activator selection context: CdO may enhance crosslinking but is restricted by environmental regulations
Acetone-extracted rubber; ZIX-specific sensitivity
Rubber vulcanization Activator comparison Metallic oxide activation

Crystal Structure: ZIX vs. ZDEC

The crystal structure of zinc isopropylxanthate (ZIX) features a distinct coordination geometry compared to zinc diethyldithiocarbamate (ZDEC), arising from the replacement of the nitrogen atom in the dithiocarbamate ligand with an oxygen atom in the xanthate ligand, which alters the Zn–S bond character and lattice packing [1].

Crystal structure
Class-level
O-alkyl xanthate ligand yields distinct Zn–S bond character and lattice packing vs. N,N-dialkyl dithiocarbamate
Structural non-interchangeability for CVD and single-source precursor design
Qualitative structural series comparison
Crystal engineering Xanthate structure Coordination polymer precursor

Thermal Decomposition: ZIX vs. Other Xanthates

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of zinc methyl, ethyl, isopropyl, and butyl xanthates reveal a systematic trend in thermal decomposition behavior as a function of alkyl chain length, with ZIX (isopropyl) occupying an intermediate position between the lower (methyl, ethyl) and higher (butyl) homologs [1].

Thermal decomposition
Head-to-head
Stability order: methyl
Intermediate stability supports low-temperature cure activity with sufficient storage integrity
TGA/DTA under inert atmosphere
Tensile properties
Data to verify
Ranked highest in tensile properties among ethyl, isopropyl, butyl zinc xanthates at 60 °C curing
May support selection where tensile reinforcement is critical in low-temperature NR
Source study Palaty & Joseph (2000); verify with own formulation
Sphalerite flotation
Context-dependent
Zn concentrate grade 49.92% Zn, recovery 90.04% (closed-circuit lab test)
Reported high selectivity and recovery under specific low-alkali/high-alkali circuit conditions
Ore-dependent; requires site-specific validation
Thermal stability TGA/DTA Xanthate decomposition

Mechanical Properties: ZIX vs. Other Zinc Xanthates

In a direct comparative study of ethyl, isopropyl, and butyl zinc xanthates as accelerators for room-temperature vulcanization of natural rubber (NR), Zn(ipxt)₂ produced vulcanizates with the greatest tensile properties among the three homologs, with optimal mechanical performance achieved at a vulcanization temperature of 60 °C .

Tensile properties
Data to verify
Ranked highest in tensile properties among ethyl, isopropyl, butyl zinc xanthates at 60 °C curing
May support selection where tensile reinforcement is critical in low-temperature NR
Source study Palaty & Joseph (2000); verify with own formulation
Tensile properties Natural rubber Low-temperature vulcanization

Sphalerite Flotation: ZIX Collector

In the low-alkali flotation of the Panlong lead-zinc ore, isopropyl xanthate (used as zinc isopropylxanthate or its sodium analog) served as the collector for sphalerite flotation, achieving a zinc concentrate grade of 49.92% Zn with 90.04% recovery in closed-circuit laboratory tests [1].

Sphalerite flotation
Context-dependent
Zn concentrate grade 49.92% Zn, recovery 90.04% (closed-circuit lab test)
Reported high selectivity and recovery under specific low-alkali/high-alkali circuit conditions
Ore-dependent; requires site-specific validation
Mineral flotation Sphalerite recovery Xanthate collector

ZIX: Key Application Scenarios


Low-Temperature NR Vulcanization

ZIX is the accelerator of choice for room-temperature and low-temperature (60 °C) vulcanization of natural rubber (NR) latex and dry rubber compounds, where it outperforms ethyl and butyl zinc xanthates in tensile property development [1]. Its optimal vulcanization temperature of 60 °C enables significant energy savings compared to conventional high-temperature curing (140–160 °C), while its ultra-accelerator classification permits rapid cure cycles for adhesive cements, self-vulcanizing solutions, and dipped goods .

ZnS Thin Film CVD Precursor

Zinc bis(O-isopropylxanthate) functions as a single-source precursor for chemical vapor deposition (CVD) of ZnS thin films and nanorods, undergoing clean thermal decomposition at approximately 375 °C to yield stoichiometric ZnS [1]. Its well-characterized thermal behavior (TGA, DSC), fragmentation pattern (mass spectrometry), and structural properties (EXAFS, NMR) make it a predictable and reliable precursor for semiconductor thin-film fabrication, where alternative zinc dithiocarbamates may exhibit different decomposition pathways and residue profiles [1].

Sphalerite Flotation Collector

In lead-zinc sulfide ore flotation circuits, isopropyl xanthate (as the zinc salt or its sodium precursor) serves as an effective sphalerite collector, achieving zinc concentrate grades approaching 50% Zn with recoveries exceeding 90% under optimized low-alkali/high-alkali sequential flotation conditions [1]. The water-insoluble zinc form may offer controlled reagent delivery in circuits where premature hydrolysis of sodium xanthate is problematic, though formulators should verify compatibility with existing activator (CuSO₄) and depressant (ZnSO₄) regimes [1].

Controlled-Release Vulcanization: Encapsulated ZIX

ZIX encapsulated with polymethylmethacrylate (PMMA) enables controlled release of the accelerator during sulfur vulcanization, preventing premature curing (scorch) at room temperature while maintaining full cure capability upon thermal activation [1]. This approach addresses the inherent challenge of ultra-accelerators—their tendency to cause scorch during storage and compounding—by physically separating ZIX from the cure system until the processing temperature triggers PMMA shell rupture [1].

Application
Selection Property
Validation Focus
Low-Temperature NR Vulcanization
Ultra-accelerator class; thermal activation around 60 °C
Tensile property development and cure rate at low curing temperatures
ZnS Thin Film CVD Precursor
Single-source precursor with clean thermal decomposition to ZnS
ZnS stoichiometry, residue profile, and film morphology
Sphalerite Flotation Collector
Collector selectivity for sphalerite in Pb-Zn sulfide circuits
Zn concentrate grade and recovery under specific reagent regimes
Controlled-Release Vulcanization
PMMA-encapsulated ZIX for scorch safety
Release kinetics and cure re-activation upon thermal trigger

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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